The synthesis of DDR-TRK-1 involves a structure-based drug design approach. The compound was developed through iterative cycles of design and biological evaluation aimed at optimizing its inhibitory effects on DDR and TRK kinases. The synthetic pathway includes the formation of key intermediates through standard organic reactions such as amide couplings and cyclizations. Specific details on the synthetic route are often proprietary but typically involve employing high-throughput screening methods to identify effective lead compounds followed by medicinal chemistry techniques to refine their activity and selectivity .
The molecular structure of DDR-TRK-1 reveals several key features that contribute to its biological activity. The compound contains a complex arrangement of aromatic rings and functional groups that facilitate interaction with the kinase domains of DDR1 and TRK proteins. The structural integrity is crucial for maintaining its binding affinity and specificity. Detailed structural analysis using X-ray crystallography or NMR spectroscopy would provide insights into the precise conformation adopted by DDR-TRK-1 when bound to its targets .
DDR-TRK-1 participates in several chemical reactions primarily involving kinase inhibition. The mechanism involves binding to the ATP-binding site of the target kinases, thereby preventing phosphorylation events critical for downstream signaling pathways. Inhibition assays have shown that DDR-TRK-1 effectively reduces kinase activity through competitive inhibition, which is characterized by dose-dependent responses in various cellular assays .
The mechanism of action for DDR-TRK-1 centers around its ability to inhibit the autophosphorylation of DDR and TRK kinases upon ligand binding. When collagen binds to these receptors, it triggers a cascade of phosphorylation events that lead to cellular responses such as migration and proliferation. DDR-TRK-1 disrupts this process by occupying the ATP-binding site on the kinases, effectively blocking their activation. This inhibition has been linked to reduced tumorigenicity in cancer models and decreased fibrotic responses in lung tissue .
Physical Properties:
Chemical Properties:
DDR-TRK-1 exhibits stability under physiological conditions but may undergo hydrolysis or oxidation under extreme conditions. Its lipophilicity allows for effective cell membrane permeability, which is essential for its biological activity.
The logP value indicates moderate lipophilicity, facilitating its absorption in biological systems while also suggesting potential challenges in formulation for therapeutic use .
DDR-TRK-1 has significant applications in scientific research, particularly in cancer biology and fibrosis studies. Its ability to selectively inhibit DDR and TRK kinases makes it a valuable tool for exploring the roles of these receptors in tumor progression and fibrotic diseases. Research utilizing DDR-TRK-1 has contributed to understanding the molecular mechanisms underlying cancer metastasis and the development of therapeutic strategies targeting these pathways.
Additionally, ongoing studies are investigating its potential as a lead compound for developing new anticancer therapies aimed at improving patient outcomes in conditions such as pancreatic ductal adenocarcinoma and pulmonary fibrosis .
DDR-TRK-1 is a rationally designed chemical probe exhibiting potent dual inhibition against two distinct receptor tyrosine kinase (RTK) families: the collagen-binding discoidin domain receptors (DDRs) and the neurotrophic tropomyosin receptor kinases (TRKs). Biochemically, it inhibits DDR1 with an IC50 of 9.4–27 nM, DDR2 with IC50 of 4.5–188 nM, and TRKA/B/C with IC50 values spanning 2.9–43 nM [1] [2] [9]. This bispecific activity arises from structural similarities in the kinase domains of DDR and TRK families, particularly in the ATP-binding pockets where DDR-TRK-1 competitively binds [1] [4].
The therapeutic rationale for dual inhibition lies in the pathophysiological roles of these targets:
Table 1: Kinase Inhibition Profile of DDR-TRK-1
Target | IC50 (nM) | Cellular Assay (NanoBRET IC50) | Primary Pathological Roles |
---|---|---|---|
DDR1 | 9.4–27 | 104 | Fibrosis, cancer metastasis |
DDR2 | 4.5–188 | 175 | Cancer progression |
TRKA | 43 | 448 | Oncogenic fusion events |
TRKB | 3.6 | 142 | Neuronal development |
TRKC | 2.9 | — | Rare cancers |
DDR Kinase Architecture: DDRs are single-pass transmembrane RTKs characterized by an extracellular discoidin (DS) domain that binds triple-helical collagen, a discoidin-like domain, a juxtamembrane region, and an intracellular tyrosine kinase domain. DDR1 exists in five splice isoforms (DDR1a-e), three of which (DDR1a-c) are catalytically active full-length receptors. DDR1b/c contain a unique 37-residue insertion in the juxtamembrane domain harboring an NPxY motif that recruits adaptor proteins like ShcA [3] [6]. The kinase domain (KD) adopts a bilobal structure typical of protein kinases, with a glycine-rich ATP-binding loop and activation loop (A-loop) containing critical tyrosine residues (Tyr792/796/797 in DDR1) [4] [6].
TRK Kinase Architecture: TRK kinases (TRKA/B/C) feature extracellular immunoglobulin-like domains for neurotrophin binding (NGF, BDNF, NT-3), transmembrane helices, and intracellular kinase domains. The KD shares topological similarity with DDRs, particularly in the hydrophobic spine residues (His764, Phe785, Met676, Leu687) that stabilize the active conformation [1] [4].
Table 2: Structural Features of DDR1 Isoforms
Isoform | Domain Characteristics | Kinase Activity | Functional Implications |
---|---|---|---|
DDR1a | Lacks 37-aa JM insertion | Active | Standard signaling |
DDR1b/c | Contains 37-aa JM insertion with NPxY motif | Active | Enhanced ShcA binding; altered trafficking |
DDR1d | Truncated JM domain; frameshift mutation | Inactive | Dominant-negative effects? |
DDR1e | Deleted exons 11–12; lacks ATP-binding site | Inactive | Loss-of-function |
The kinase domains of DDRs and TRKs exhibit significant evolutionary conservation across vertebrates:
Key conserved functional motifs include:
Table 3: Conserved Functional Motifs in DDR and TRK Kinases
Functional Motif | DDR1 Residues | TRKA Residues | Evolutionary Role |
---|---|---|---|
Hydrophobic spine | His764, Phe785 | Homologous | Stabilizes active kinase conformation |
Catalytic lysine | Lys655 | Lys544 | Coordinates ATP α/β-phosphates |
Salt bridge glutamate | Glu672 | Glu516 | Activates catalytic lysine |
DFG motif | Asp784-Phe785-Gly | Asp668-Phe669-Gly | Regulates Mg²⁺/ATP binding |
A-loop phospho-tyrosines | Tyr792/796/797 | Tyr683/684 | Controls substrate access upon phosphorylation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7